
4'-Hydroxypropiophenone
Overview
Description
4'-Hydroxypropiophenone (CAS 70-70-2) is an aromatic ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It features a hydroxyl group (-OH) at the para position of the benzene ring and a propanone group (-COC₂H₅). This compound is a white crystalline powder with a melting point of 148–151°C, solubility of 0.345 g/L in water, and a density of 1.09 g/cm³ at 20°C . It is used as a pharmaceutical intermediate, in specialty chemicals, and in research applications due to its role in synthesizing bioactive molecules like propiophenone glycosides . Its safety profile includes an oral LD₅₀ of 11,800 mg/kg in rats and a WGK hazard rating of 3 (highly water-polluting) .
Preparation Methods
Chemical Reactions Analysis
Paroxypropione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution due to the presence of the hydroxyl group on the aromatic ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
4'-Hydroxypropiophenone serves as a precursor in the synthesis of various compounds, including:
- Diethylstilbestrol : A synthetic estrogen used historically in hormone replacement therapy and to prevent miscarriages.
- Dienestrol : Another synthetic estrogen that has been used in similar contexts.
The compound undergoes various chemical reactions, including oxidation to form carboxylic acids and electrophilic aromatic substitution due to the presence of the hydroxyl group .
Biology
The structural similarity of this compound to other estrogens makes it valuable for studying estrogenic activity and antigonadotropic effects. Research indicates that it can interact with estrogen receptors, influencing biological pathways related to estrogen signaling .
Case Study: Estrogenic Activity
A study evaluated the estrogenic activity of derivatives of this compound, demonstrating its potential role as an antigonadotropin. These findings suggest its utility in examining hormonal therapies and understanding estrogen-related biological processes .
Medicine
Historically, this compound has been utilized in treating breast cancer due to its estrogenic properties. Its application as a nonsteroidal estrogen has been documented in clinical settings, particularly in Spain and Italy .
Case Study: Cancer Treatment
Research highlighted the compound's effectiveness in inhibiting cancer cell proliferation, showcasing its potential as a therapeutic agent in oncology .
Research on Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between phenol and propionyl chloride. Its derivatives have been studied for various biological activities, including anticancer effects due to their structural similarities with known anticancer agents .
Mechanism of Action
Paroxypropione exerts its effects primarily through its interaction with estrogen receptors. It possesses relatively low affinity for the estrogen receptor and must be given at high dosages to achieve significant estrogenic and antigonadotropic effects . The compound’s mechanism likely involves initial esterification to give phenyl propionate, which then undergoes a Fries rearrangement .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2'- and 3'-Hydroxypropiophenone
- 2'-Hydroxypropiophenone (CAS 610-99-1): The hydroxyl group is at the ortho position. Less stable than the para isomer due to steric hindrance and intramolecular hydrogen bonding. Applications: Limited data, but likely used in niche organic syntheses .
- 3'-Hydroxypropiophenone (CAS 13103-80-5): Hydroxyl group at the meta position. Molecular formula: C₉H₁₀O₂ (same as 4'-isomer), stored at 0–6°C due to higher reactivity. Lower symmetry reduces crystallinity compared to the para isomer. Applications: Intermediate in fine chemicals and drug discovery .
Substituted Derivatives
4'-Chloropropiophenone
- Substituent: Chlorine (-Cl) replaces the hydroxyl group.
- Key differences:
4'-Methoxypropiophenone (CAS 121-97-1)
- Substituent: Methoxy (-OCH₃) replaces -OH.
- Molecular formula: C₁₀H₁₂O₂ , molecular weight: 164.20 g/mol .
- Properties:
- Lower melting point than 4'-hydroxy due to reduced hydrogen bonding.
- Enhanced solubility in organic solvents.
- Applications: Fragrance ingredient and intermediate in organic synthesis .
4'-Chloro-3'-hydroxypropiophenone (CAS 1261516-01-1)
- Substituents: -Cl at para and -OH at meta positions.
- Molecular weight: 184.62 g/mol , density: 1.2 g/cm³ .
- Reactivity: Dual functional groups enable complex coupling reactions.
- Applications: Specialty chemical intermediate requiring controlled storage (-20°C) .
Functional Analogues
β-Hydroxypropiophenone Derivatives
- Key differences: Hydroxyl group on the propanone side chain instead of the aromatic ring. Used in Evans-Tishchenko reactions to produce chiral 1,3-diols with high enantioselectivity (up to 96% ee) .
Aminomethyl-Halogenated Derivatives
- Properties: Bromine and aminomethyl groups enhance bioactivity (e.g., anti-inflammatory, analgesic). Melting point: 174–175°C (decomposes), higher than the parent compound due to added substituents.
- Applications: Potential drug candidates with modified pharmacokinetics .
Comparative Data Table
Key Research Findings
- Methoxy and chloro derivatives exhibit higher stability in harsh reaction conditions compared to hydroxylated analogs .
- Toxicity: this compound shows moderate toxicity (log(1/EC₅₀) = 0.05) to Tetrahymena pyriformis, lower than 2-hydroxyacetophenone (0.08) but higher than 4-fluorophenol (0.02) .
Biological Activity :
- Halogenated derivatives (e.g., 5'-bromo, 5'-chloro) demonstrate enhanced bioactivity, making them candidates for drug development .
Biological Activity
4'-Hydroxypropiophenone, also known as paroxypropione, is a synthetic compound with the chemical formula C₉H₁₀O₂ and a CAS number of 70-70-2. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. It is structurally related to various nonsteroidal estrogens and has been investigated for its estrogenic properties, among other activities.
This compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 150.18 g/mol |
Melting Point | 147.5 - 148.5 °C |
Density | 1.09 g/cm³ (20 °C) |
Solubility | 0.345 g/L (15 °C) |
Flash Point | 112 °C |
LD50 (oral, rat) | 11800 mg/kg |
These properties indicate that the compound is a solid at room temperature with moderate solubility in water and significant stability under standard conditions .
Estrogenic Activity
Research indicates that this compound exhibits estrogenic activity , although its potency is relatively low compared to other estrogens like estrone. It has been reported to possess approximately 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone, necessitating high dosages (0.8 to 1.6 g/day) for significant effects . This low affinity for estrogen receptors suggests that while it can mimic estrogen in some biological contexts, its effectiveness as a therapeutic agent may be limited.
Pharmacological Applications
Historically, paroxypropione was utilized as an antigonadotropin in certain medical treatments in Spain and Italy . Its role as a synthetic nonsteroidal estrogen positions it as a potential candidate for further research into hormone-related therapies, particularly in conditions influenced by estrogen levels.
Toxicological Profile
The compound's safety profile indicates a relatively high oral LD50 value (11800 mg/kg), suggesting low acute toxicity in laboratory animals . However, its classification as a potential endocrine disruptor necessitates caution in its use and further study regarding long-term exposure effects.
Case Study: Estrogenic Effects in Animal Models
A study examining the effects of paroxypropione on animal models demonstrated that administration led to altered reproductive parameters, including changes in hormone levels and reproductive organ morphology. This aligns with its classification as an estrogen mimic but also raises concerns about potential reproductive toxicity .
Research on Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between phenol and propionyl chloride, yielding high purity products suitable for research applications . Its derivatives have been studied for their biological activities, including potential anticancer effects due to structural similarities with known anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4'-Hydroxypropiophenone, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or hydroxylation of propiophenone derivatives. Key parameters include solvent selection (polar aprotic solvents for improved solubility, 0.345 g/L at 15°C ), temperature control (avoid exceeding 112°C flash point ), and catalyst choice (e.g., Lewis acids). Monitor reaction progress via TLC or HPLC, and confirm purity (≥98%) through acidimetric titration . Post-synthesis, recrystallization from ethanol/water mixtures is recommended, leveraging its melting point (148–151°C) for purification .
Q. How can researchers verify the purity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Melting Point Analysis: Compare observed range (148–151°C) with literature values .
- Chromatography: HPLC with UV detection at 254 nm or GC-MS for volatile impurities.
- Spectroscopy: FTIR to confirm hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1680 cm⁻¹) stretches . Discrepancies in IR peaks may indicate oxidation byproducts.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and goggles due to its irritant properties (R36/37/38 ).
- Ventilation: Use fume hoods to avoid inhalation (LD50 11800 mg/kg in rats ).
- Storage: Store at 2–30°C in airtight containers , though some protocols recommend –20°C for long-term stability . Resolve this contradiction by testing compound stability under both conditions via accelerated degradation studies.
Advanced Research Questions
Q. How does this compound interact with specific biological pathways, and what experimental models validate these interactions?
- Methodological Answer: Its structural similarity to phenolic compounds suggests potential as a kinase inhibitor or antioxidant. Use:
- Inhibitor Screening: Incorporate into kinase inhibitor libraries and test against recombinant enzymes (e.g., MAPK or EGFR).
- Cell-Based Assays: Assess cytotoxicity in cancer lines (e.g., MCF-7) using MTT assays, correlating results with ROS scavenging activity.
- Metabolic Profiling: Employ LC-MS to identify phase I/II metabolites in hepatocyte models .
Q. How can contradictory data on this compound’s stability be resolved?
- Methodological Answer: Conflicting storage recommendations (2–30°C vs. –20°C ) necessitate stability studies:
- Forced Degradation: Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and quantify impurities (e.g., quinone derivatives).
- Kinetic Modeling: Calculate shelf life using Arrhenius equations under accelerated conditions.
Q. What strategies improve the reproducibility of pharmacological studies involving this compound?
- Methodological Answer:
- Sample Homogeneity: Use ball milling to ensure uniform particle size (bulk density 300–400 kg/m³ ).
- Data Reporting: Follow FAIR principles—detail solvent lot numbers, humidity during experiments, and spectrometer calibration .
- Control Experiments: Include reference standards (e.g., acetophenone derivatives) to validate assay conditions .
Q. Which advanced spectroscopic techniques clarify this compound’s electronic structure?
- Methodological Answer:
- NMR: ¹H/¹³C NMR in DMSO-d6 to assign aromatic protons (δ 6.8–7.4 ppm) and ketone carbons (δ 208 ppm).
- X-ray Crystallography: Resolve crystal packing effects on melting point variability (e.g., 147.5–148.5°C vs. 148–151°C ).
- Computational Modeling: DFT calculations (B3LYP/6-311+G*) to predict reactive sites for electrophilic substitution .
Q. Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported solubility values?
- Methodological Answer: Solubility variations (e.g., 0.345 g/L at 15°C vs. solvent-dependent measurements) require:
- Solvent Screening: Test solubility in DMSO, methanol, and PBS (pH 7.4) using shake-flask methods.
- Temperature Calibration: Use USP-standard thermostatted baths to ensure accuracy.
Q. What statistical approaches validate this compound’s bioactivity in high-throughput screens?
- Methodological Answer:
- Z’-Factor Analysis: Confirm assay robustness (Z’ > 0.5) using positive/negative controls.
- Dose-Response Curves: Fit IC50 values with nonlinear regression (e.g., GraphPad Prism).
- Multiplicity Correction: Apply Benjamini-Hochberg adjustments to reduce false discovery rates in omics datasets .
Q. Experimental Design & Optimization
Q. What in silico tools predict this compound’s metabolic fate?
Properties
IUPAC Name |
1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSHUDCJQSEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023426 | |
Record name | Paroxypropione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-70-2 | |
Record name | 4′-Hydroxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Paroxypropione [INN:DCF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxypropione | |
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Record name | 4'-Hydroxypropiophenone | |
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Record name | 4'-Hydroxypropiophenone | |
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Record name | 1-Propanone, 1-(4-hydroxyphenyl)- | |
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Record name | Paroxypropione | |
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Record name | Paroxypropione | |
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Record name | PAROXYPROPIONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9952001TG | |
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Synthesis routes and methods
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